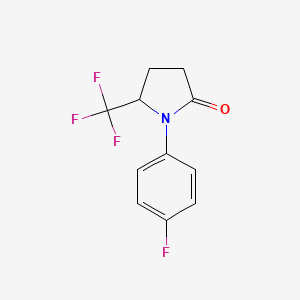

1-(4-Fluorophenyl)-5-(trifluoromethyl)pyrrolidin-2-one

Description

1-(4-Fluorophenyl)-5-(trifluoromethyl)pyrrolidin-2-one is a fluorinated pyrrolidinone derivative characterized by a pyrrolidin-2-one core substituted at position 1 with a 4-fluorophenyl group and at position 5 with a trifluoromethyl (-CF₃) group. The compound’s reactivity and biological activity are influenced by the spatial arrangement of substituents and the strong lipophilicity imparted by the -CF₃ group .

Properties

Molecular Formula |

C11H9F4NO |

|---|---|

Molecular Weight |

247.19 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-5-(trifluoromethyl)pyrrolidin-2-one |

InChI |

InChI=1S/C11H9F4NO/c12-7-1-3-8(4-2-7)16-9(11(13,14)15)5-6-10(16)17/h1-4,9H,5-6H2 |

InChI Key |

YVFKNCJFDYGQPR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1C(F)(F)F)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-5-(trifluoromethyl)pyrrolidin-2-one typically involves the reaction of 4-fluorobenzaldehyde with trifluoromethylpyrrolidinone under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-5-(trifluoromethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-5-(trifluoromethyl)pyrrolidin-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-5-(trifluoromethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

| Compound Name | Molecular Formula | Substituents (Position) | Molecular Weight (g/mol) | Key Functional Attributes |

|---|---|---|---|---|

| This compound | C₁₁H₉F₄NO | 4-Fluorophenyl (1), -CF₃ (5) | ~275 | High lipophilicity, moderate solubility |

| 5-(4-Fluorophenyl)pyrrolidin-2-one | C₁₀H₁₀FNO | 4-Fluorophenyl (5) | 195.2 | Lower lipophilicity, higher solubility |

| (5R)-5-(Trifluoromethyl)pyrrolidin-2-one | C₅H₆F₃NO | -CF₃ (5) | 153.1 | High metabolic stability |

| 4-Amino-5-(4-fluorophenyl)-1-methylpyrrolidin-2-one | C₁₁H₁₃FN₂O | 4-Fluorophenyl (5), -NH₂ (4), -CH₃ (1) | 220.2 | Enhanced hydrogen-bonding capacity |

Biological Activity

1-(4-Fluorophenyl)-5-(trifluoromethyl)pyrrolidin-2-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antiproliferative, and potential therapeutic effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C12H10F4N2O

- Molecular Weight : 286.21 g/mol

The presence of fluorine atoms in its structure enhances lipophilicity and may contribute to its biological activity.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Demonstrated effectiveness against several bacterial strains.

- Antiproliferative Effects : Shown to inhibit the growth of cancer cell lines.

- Potential Neuroprotective Properties : Investigated for its impact on neurodegenerative diseases.

Antimicrobial Activity

Research has indicated that the compound possesses significant antimicrobial properties. A study conducted on a series of related compounds found that those containing the pyrrolidine moiety exhibited notable activity against Mycobacterium species, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like isoniazid.

| Compound | MIC (μM) | Target Organism |

|---|---|---|

| This compound | 31.75 | Mycobacterium kansasii |

| Isoniazid | 29.17 | Mycobacterium tuberculosis |

This suggests that modifications to the pyrrolidine structure can enhance antimicrobial efficacy.

Antiproliferative Effects

The antiproliferative activity of this compound has been evaluated against various cancer cell lines, including human monocytic leukemia THP-1 cells. The results indicate that it can inhibit cell proliferation effectively, potentially through mechanisms involving apoptosis induction.

Case Study: THP-1 Cell Line

In vitro studies showed that the compound significantly reduced cell viability at concentrations above 10 μM, with IC50 values suggesting a potent cytotoxic effect.

| Concentration (μM) | Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 20 | 50 |

| 50 | 30 |

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cellular processes such as:

- Inhibition of ATP Synthase : Similar compounds have shown interactions with ATP synthase in Mycobacterium tuberculosis, indicating a potential mechanism for its antimicrobial activity.

- Modulation of Immune Responses : The compound's structural analogs have been studied for their effects on immune checkpoint pathways, particularly PD-1/PD-L1 interactions, which are crucial in cancer immunotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.